molecular formula C16H16N2O2 B1594346 Benzamide, N,N'-1,2-ethanediylbis- CAS No. 644-33-7

Benzamide, N,N'-1,2-ethanediylbis-

Cat. No. B1594346
CAS RN: 644-33-7
M. Wt: 268.31 g/mol
InChI Key: NWGGAHDZCNJXJA-UHFFFAOYSA-N
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Description

Benzamide, N,N’-1,2-ethanediylbis- is a chemical compound with the molecular formula C16H16N2O2 . It is also known by the common name N- (2-benzamidoethyl)benzamide .


Synthesis Analysis

The compound has been synthesized by the reaction of N,N′-1,2-ethanediylbis (2- hydroxybenzamide) with N-benzyl-2-chloroacetamide and crystallized from DMF . The synthesis of benzamides can also be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .


Molecular Structure Analysis

Individual molecules of this compound possess crystallographically imposed inversion symmetry. There are intramolecular hydrogen bonds between the phenoxy O atoms and the benzamide N atoms .


Chemical Reactions Analysis

While specific chemical reactions involving Benzamide, N,N’-1,2-ethanediylbis- are not detailed in the search results, benzamides in general can undergo various reactions. For instance, they can be synthesized through the condensation of carboxylic acids and amines .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 268.31000, a density of 1.161g/cm3, a boiling point of 581.3ºC at 760mmHg, and a melting point of 242ºC . It also has a flash point of 233.3ºC .

Scientific Research Applications

Antioxidant and Antibacterial Activities

Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Benzamide compounds, including n,n’-ethylenebisbenzamide, have been synthesized and analyzed for their antioxidant and antibacterial activities .

Methods of Application

The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

Results or Outcomes

Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity. The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Acid-Base Sensing Materials and Indicators in Volumetric Titrations

Scientific Field

This application is related to the field of Analytical Chemistry .

Summary of the Application

N,N’-ethylenebis(acetylacetoneiminato) Nickel (II) and Copper (II) Schiff Base Complexes have been reported as sensing materials and indicators in qualitative, spectroscopic and volumetric determinations of acids and bases .

Methods of Application

The UV–Vis spectroscopic properties of these complexes in the presence of different acids were investigated, and acid–base titrations using these complexes as indicators were carried out .

Results or Outcomes

Alcoholic solutions of these complexes are purple and orange-red, respectively, and both solutions become decolourized upon adding strong acids. Addition of NaOH to the same solution, reproduces both the original colours and UV–Vis spectra, implying that the acid–base chemistry of these complexes is reversible .

Supplying Iron to Dicot Plants

Scientific Field

This application is in the field of Plant Nutrition .

Summary of the Application

The compound N,N′-Bis(2-hydroxy-5-methylbenzyl) ethylenediamine-N,N′-diacetic acid (HJB), which is similar to n,n’-ethylenebisbenzamide, has been used to supply iron to dicot plants .

Methods of Application

Chelates prepared with the stable isotope 57Fe were used in both soil and hydroponic experiments. In the hydroponic experiment, nutrient solutions with low doses of chelates were renewed weekly .

Results or Outcomes

Soybean plants treated with HJB/57Fe3+ recorded a higher biomass and SPAD index in young leaves than the plants treated with o,oEDDHA/57Fe3+. However, 57Fe and total Fe concentrations in leaves were lower. The results of both pot experiments are associated with a faster ability by o,oEDDHA to provide Fe to the plants and with a more continuous supply of Fe from HJB/Fe3+ .

Acid–Base Indicators in Strong Acid-Weak Base Titrations

Scientific Field

This application is in the field of Analytical Chemistry .

Summary of the Application

N,N′-ethylenebis(acetylacetoneiminato) nickel (II) and copper (II) Schiff base complexes, which are similar to n,n’-ethylenebisbenzamide, have been used as acid–base indicators in strong acid-weak base titrations .

Results or Outcomes

Alcoholic solutions of these complexes are purple and orange-red, respectively, and both solutions become decolourized upon adding strong acids. Addition of NaOH to the same solution reproduces both the original colours and UV–Vis spectra, implying that the acid–base chemistry of these complexes is reversible .

Safety And Hazards

Benzamide, N,N’-1,2-ethanediylbis- may cause skin and eye irritation. It may be harmful if absorbed through the skin, swallowed, or inhaled . In case of contact, it is recommended to flush the eyes or skin with plenty of water and get medical aid .

properties

IUPAC Name

N-(2-benzamidoethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-15(13-7-3-1-4-8-13)17-11-12-18-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGGAHDZCNJXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060943
Record name Benzamide, N,N'-1,2-ethanediylbis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823197
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Benzamide, N,N'-1,2-ethanediylbis-

CAS RN

644-33-7
Record name N,N′-1,2-Ethanediylbis[benzamide]
Source CAS Common Chemistry
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Record name N,N'-1,2-Ethanediylbisbenzamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Dibenzoylethylenediamine
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Record name Benzamide, N,N'-1,2-ethanediylbis-
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Record name Benzamide, N,N'-1,2-ethanediylbis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-ethylenebis(benzamide)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.378
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Record name N,N'-1,2-ETHANEDIYLBISBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMU5QQF59S
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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